molecular formula C14H16ClNO2S B12198572 (Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine

(Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine

Cat. No.: B12198572
M. Wt: 297.8 g/mol
InChI Key: MQGMESROFRYQLF-UHFFFAOYSA-N
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Description

(Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine is an organosulfur compound that features a tert-butyl group, a 4-chloronaphthyl group, and a sulfonylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine typically involves the reaction of tert-butylamine with 4-chloronaphthalene-1-sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Starting Materials: tert-butylamine and 4-chloronaphthalene-1-sulfonyl chloride.

    Reaction Conditions: The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Procedure: The tert-butylamine is added dropwise to a solution of 4-chloronaphthalene-1-sulfonyl chloride in the chosen solvent, with continuous stirring. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale recrystallization or continuous chromatography systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonylamine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone.

Scientific Research Applications

(Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine involves its interaction with molecular targets through its sulfonylamine group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

(Tert-butyl)[(4-chloronaphthyl)sulfonyl]amine can be compared with other sulfonylamine compounds such as:

    (Tert-butyl)[(4-methylnaphthyl)sulfonyl]amine: Similar structure but with a methyl group instead of a chlorine atom.

    (Tert-butyl)[(4-bromonaphthyl)sulfonyl]amine: Similar structure but with a bromine atom instead of a chlorine atom.

    (Tert-butyl)[(4-fluoronaphthyl)sulfonyl]amine: Similar structure but with a fluorine atom instead of a chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H16ClNO2S

Molecular Weight

297.8 g/mol

IUPAC Name

N-tert-butyl-4-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C14H16ClNO2S/c1-14(2,3)16-19(17,18)13-9-8-12(15)10-6-4-5-7-11(10)13/h4-9,16H,1-3H3

InChI Key

MQGMESROFRYQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl

Origin of Product

United States

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